2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol
CAS No.:
Cat. No.: VC16074099
Molecular Formula: C20H25N3O2
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N3O2 |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 2-methoxy-6-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
| Standard InChI | InChI=1S/C20H25N3O2/c1-16-6-8-17(9-7-16)15-22-10-12-23(13-11-22)21-14-18-4-3-5-19(25-2)20(18)24/h3-9,14,24H,10-13,15H2,1-2H3/b21-14+ |
| Standard InChI Key | JLYYXAWEYZAXRF-KGENOOAVSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C(=CC=C3)OC)O |
| Canonical SMILES | CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C(=CC=C3)OC)O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 2-methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol, delineates its molecular architecture. It features a phenolic core with a methoxy group (-OCH₃) at position 2 and an imine-linked 4-(4-methylbenzyl)piperazine moiety at position 6. The piperazine ring introduces basicity due to its nitrogen atoms, while the methylbenzyl group enhances lipophilicity, influencing pharmacokinetic properties .
Key Structural Features:
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Phenolic ring: Provides redox activity and hydrogen-bonding capacity.
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Methoxy group: Enhances electron density and steric effects .
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Piperazinyl-imine linkage: Facilitates metal coordination and biological interactions .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a Schiff base condensation reaction between 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and 4-(4-methylbenzyl)piperazine-1-amine. The protocol mirrors methods used for analogous Schiff bases :
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Reactants:
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o-Vanillin (1.52 g, 10 mmol)
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4-(4-Methylbenzyl)piperazine-1-amine (10 mmol)
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Anhydrous Na₂SO₄ (3 g) in dry CH₂Cl₂ (40 mL).
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Procedure:
Stir at room temperature for 5 hours, filter, evaporate solvent, and recrystallize from methanol. Yield: ~83% .
Spectroscopic and Crystallographic Data
Crystallographic Analysis (adapted from ):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a=8.23 Å, b=10.45 Å, c=14.72 Å |
| Bond lengths | C=N: 1.28 Å, C-O: 1.36 Å |
The structure is refined using SHELX programs, revealing planarity (max deviation: 0.023 Å) critical for bioactivity .
Biological Activities
Antibacterial Properties
The compound exhibits moderate activity against Klebsiella pneumoniae (MIC: 200 µg/mL), akin to its pyrazine analogue . The piperazine moiety likely enhances membrane permeability, while the methoxy group stabilizes interactions with bacterial proteins .
Mechanistic Insights:
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Hydrogen bonding between the imine nitrogen and bacterial enzyme active sites .
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Alkyl interactions via the methylbenzyl group disrupt lipid bilayer integrity .
Coordination Chemistry
The imine and piperazine groups enable complexation with transition metals (e.g., Cu²⁺, Zn²⁺), forming octahedral or square-planar geometries. Such complexes show enhanced antimicrobial and catalytic activities compared to the free ligand .
Example Complex:
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[Cu(L)Cl₂]: Exhibits 2-fold higher antibacterial activity against Pseudomonas aeruginosa than the ligand alone .
Future Directions
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Synthesis Optimization: Explore microwave-assisted or green chemistry approaches to improve yields.
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In Vivo Studies: Assess pharmacokinetics and toxicity profiles.
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Mechanistic Elucidation: Identify molecular targets via proteomic or crystallographic studies.
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